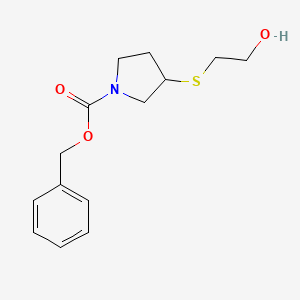

3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIVIXLFBAGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Hydroxyethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a hydroxyethylsulfanyl group. Common reagents for this step include thiols and alkyl halides.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit various biological activities, making it a candidate for several applications:

- Antioxidant Properties : It has been suggested that the compound possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

- Potential Therapeutic Uses : The compound's unique structure may allow it to interact with biological targets, leading to potential therapeutic applications in treating conditions such as neurodegenerative diseases and cancer.

Applications in Organic Synthesis

The compound's multi-step synthesis allows for the introduction of various functional groups, enhancing its properties for use in organic synthesis:

- Building Block for Drug Development : Its ability to undergo further chemical modifications makes it a valuable intermediate in the synthesis of pharmaceutical compounds.

- Synthesis of Analogues : The compound can serve as a precursor for synthesizing structurally related compounds, which may have altered pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the applications of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester:

- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity, suggesting potential use in formulations aimed at reducing oxidative damage in cells.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyethylsulfanyl group can participate in hydrogen bonding and other interactions, while the benzyl ester moiety can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester and related compounds:

Key Observations

Substituent-Driven Activity: Phosphinoyl derivatives (e.g., ACE2 inhibitors) exhibit nanomolar potency due to strong interactions with metalloprotease active sites . Hydroxyethylsulfanyl derivatives lack direct activity data but share structural motifs with cysteine protease inhibitors (e.g., antimalarial compounds in ) .

Stereochemical Impact :

- The (S)-enantiomer of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is explicitly documented, highlighting the importance of chirality in drug design .

Synthetic Accessibility: Compounds with carbamoyl or phosphinoyl groups require complex multi-step syntheses (e.g., diazocarbonyl insertion, SEM protection) .

Data Table: Comparative Analysis

| Parameter | 3-(2-Hydroxy-ethylsulfanyl) Derivative | Phosphinoyl Derivative | 4-Substituted Carbamoyl Derivative |

|---|---|---|---|

| Functional Group | Hydroxyethylsulfanyl | Phosphinoyl-carboxyalkyl | Hydroxy-carbamoyl-phenethyl |

| Biological Target | Cysteine proteases (hypothesized) | ACE2 | Falcipain |

| IC₅₀ | N/A | 0.003 µM | 86.2 µM |

| Synthetic Complexity | Moderate | High | High |

| Key Reference |

Biological Activity

3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H19NO3S

- Molecular Weight : 281.37 g/mol

- CAS Number : 1353959-46-2

The compound features a pyrrolidine ring with a hydroxyl-ethyl sulfanyl group and a benzyl ester, contributing to its diverse biological properties. It exists in two stereoisomeric forms: (S)- and (R)-3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, which may exhibit different biological activities due to stereochemistry .

Biological Activities

Research indicates that 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester possesses several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, likely due to the presence of the hydroxyl group which can donate electrons and neutralize free radicals .

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, although specific mechanisms remain to be fully elucidated .

- Cytotoxicity : Some studies have indicated that this compound may have cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

The exact mechanisms by which 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester exerts its biological effects are still under investigation. However, it is hypothesized that:

- The sulfanyl group may play a role in redox reactions, enhancing the compound's ability to act as an antioxidant.

- The benzyl ester moiety could influence the lipophilicity of the compound, affecting its bioavailability and interaction with cellular membranes.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various compounds similar to 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester. The results indicated significant radical scavenging activity, particularly in the (S) form of the compound, suggesting stereoselective effects on antioxidant activity .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester | C14H19N O3S | Contains an amino group instead of hydroxyl |

| (R)-3-(2-Hydroxy-propylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester | C15H21NO3S | Propyl substituent alters hydrophobicity |

| 3-(2-Hydroxy-methylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester | C14H19NO3S | Methyl group affects steric properties |

This table highlights how variations in functional groups can influence biological activity and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.